1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Description

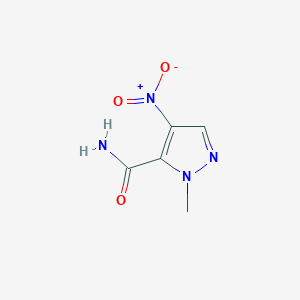

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIJRCYSJKCNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365440 | |

| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92534-72-0 | |

| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold with significant interest in medicinal chemistry. The synthesis is presented as a multi-step process, with detailed protocols and explanations of the underlying chemical principles to empower researchers in their laboratory applications.

Introduction

Pyrazole carboxamides are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of a nitro group and specific methylation, as in this compound, can significantly modulate the compound's physicochemical properties and pharmacological profile. This guide will detail a robust and logical synthetic strategy, commencing from the construction of the pyrazole core to the final functionalization.

Overall Synthetic Strategy

The most logical and versatile approach to the synthesis of this compound involves a three-stage process. This strategy ensures high yields and purity of the final product.

-

Formation of the Pyrazole Core: Synthesis of a 1-methyl-1H-pyrazole-5-carboxylate ester.

-

Regioselective Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.

-

Amidation: Conversion of the carboxylate ester to the final carboxamide.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Pyrazole Core: Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the N-methylated pyrazole ring with a carboxylate group at the 5-position. A common and efficient method is the cyclocondensation of a β-ketoester with methylhydrazine.[1]

Experimental Protocol 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Methylhydrazine

-

Ethanol

-

Ice water

-

Chloroform

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and methylhydrazine (1.0 eq) in ethanol.

-

Reflux the reaction mixture for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it over ice water.

-

The resulting precipitate, which is the crude product, is collected by filtration and dried.

-

The aqueous mother liquor is extracted with chloroform.

-

The combined organic layers are washed with a saturated brine solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol to afford pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1] Note: This provides a closely related starting material. For the direct synthesis of the non-amino pyrazole, a different β-dicarbonyl compound would be used.

A more direct route involves the reaction of a suitable β-ketoester with methylhydrazine, which can directly yield the desired 1-methyl-pyrazole-5-carboxylate. The regioselectivity is governed by the reaction conditions and the nature of the substituents on the β-ketoester.

Part 2: Regioselective Nitration

The nitration of the pyrazole ring is a critical step that requires careful control to achieve the desired 4-nitro isomer. The pyrazole ring is susceptible to electrophilic substitution, and the conditions of nitration will dictate the position of the incoming nitro group. The presence of an electron-withdrawing carboxylate group at the 5-position and a methyl group at the N1 position will direct the nitration to the 4-position.

Experimental Protocol 2: Synthesis of Ethyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

Procedure:

-

In a flask cooled in an ice bath, slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 3: Hydrolysis and Amidation

The final steps involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation to yield the target compound.

Experimental Protocol 3: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Materials:

-

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve the ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add NaOH or LiOH (1.5 - 3.0 eq) to the solution and stir at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under high vacuum.[2]

Experimental Protocol 4: Synthesis of this compound

Materials:

-

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia source (e.g., ammonium hydroxide or ammonia gas)

-

Triethylamine (optional, as a base)

Procedure:

-

Suspend the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

-

Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and stir until the acid is completely converted to the acid chloride (monitoring by IR spectroscopy can be helpful).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide.

-

Slowly add the acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

After the reaction is complete (monitored by TLC), quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.[3]

Caption: Mechanism of carboxamide formation via an acid chloride intermediate.

Data Summary

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1 | β-ketoester, Methylhydrazine | Ethanol | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 70-90 |

| 2 | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | HNO₃, H₂SO₄ | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 60-80 |

| 3 | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | NaOH or LiOH, HCl | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 85-95 |

| 4 | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | SOCl₂, NH₃ | This compound | 75-90 |

Conclusion

The synthesis of this compound is a well-defined process that can be achieved with high efficiency through a structured, multi-step approach. By carefully controlling the reaction conditions at each stage, from the initial ring formation to the final amidation, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The protocols and explanations provided in this guide are intended to serve as a solid foundation for the successful laboratory synthesis of this and related pyrazole derivatives.

References

-

PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

- Google Patents. Process for preparation of pyrazole carboxylic acid amide.

Sources

An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide and its Derivatives

Introduction

The pyrazole ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, industrially significant derivative: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide . While the initial query specified the core without the C3-propyl group, the vast majority of published technical data and commercial relevance is associated with this particular analogue due to its critical role as a key intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra™.[3][4]

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. We will delve into its pivotal role in drug development through the Sildenafil case study, discuss the broader pharmacological context of the pyrazole carboxamide scaffold, and conclude with essential safety and handling protocols. This guide is intended to serve as a technical resource for professionals engaged in organic synthesis, process chemistry, and pharmaceutical research.

Physicochemical Properties

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a solid, heterocyclic compound.[5] Its structure is characterized by a pyrazole ring substituted with a methyl group at the N1 position, a nitro group at C4, a propyl group at C3, and a carboxamide group at C5. These functional groups dictate its reactivity and utility as a synthetic building block.

| Property | Value | Source |

| CAS Number | 139756-01-7 | [6][7] |

| Molecular Formula | C₈H₁₂N₄O₃ | [6][8] |

| Molecular Weight | 212.21 g/mol | [4][6] |

| Density | 1.453 g/cm³ | [6] |

| Boiling Point | 334.56 °C at 760 mmHg | [6] |

| Flash Point | 156.14 °C | [6] |

| Refractive Index | 1.629 | [6] |

| Physical Form | Solid | [5] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Synthesis and Chemical Reactivity

The primary utility of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide lies in its specific reactivity, which is expertly exploited in multi-step pharmaceutical syntheses.

Synthetic Pathway

The compound is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6).[9] The synthesis involves two key transformations:

-

Nitration: The process begins with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to introduce the nitro group at the C4 position.[9]

-

Amidation: The resulting nitro-substituted carboxylic acid is then converted to the primary carboxamide. This is a standard transformation, often achieved using reagents like thionyl chloride to form an acyl chloride intermediate, followed by reaction with ammonia.

Caption: General synthesis pathway for the target compound.

Core Reactivity: Nitro Group Reduction

The most significant reaction of this molecule in the context of drug synthesis is the reduction of the C4 nitro group to an amine. This transformation yields 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , a crucial building block for constructing the pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil.[3]

Experimental Protocol Insight: Two primary methods for this reduction have been documented:

-

Medicinal Chemistry Route: Utilizes tin(II) chloride (SnCl₂) and hydrochloric acid in ethanol. While effective at the lab scale, this method introduces tin residues that require removal.[3]

-

Commercial Route: Employs catalytic hydrogenation (H₂ gas) with a palladium-on-charcoal catalyst (Pd/C) in ethyl acetate. This is the preferred industrial method as it is cleaner; the catalyst is easily filtered off, and the resulting solution containing the amino-pyrazole intermediate can often be used directly in the subsequent step without extensive purification.[3]

Caption: Key reduction reaction of the nitro-pyrazole intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, particularly in a GMP (Good Manufacturing Practice) setting.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water gradients is typically employed. Purity levels for commercial-grade material are often greater than 99%.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Based on the structure, the expected proton signals would include:

-

A triplet corresponding to the terminal methyl group of the propyl chain (~0.9 ppm).

-

A sextet for the central methylene group of the propyl chain (~1.6 ppm).

-

A triplet for the methylene group attached to the pyrazole ring (~2.7 ppm).

-

A singlet for the N-methyl group (~4.0 ppm).

-

Two broad singlets for the -CONH₂ protons, which may exchange with D₂O.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (212.21 m/z).

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the N-H stretches of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

Self-Validating Protocol: For quality control, a multi-technique approach is mandatory. HPLC provides purity data, while NMR and MS confirm the molecular structure. Comparing the obtained data against a certified reference standard is the definitive method for identity confirmation. Suppliers often provide certificates of analysis with HPLC or HNMR data.[7][11]

Role in Drug Development: The Sildenafil Case Study

The compound's primary claim to fame is its role as intermediate '5' in a widely published synthesis of Sildenafil.[3] The synthesis demonstrates the strategic use of the pyrazole's functionalities.

Workflow Overview:

-

Start: The synthesis begins with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

-

Reduction: The nitro group is reduced to an amine (as described in Section 2.2) to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide ('6').[3]

-

Cyclization: This amine undergoes condensation and cyclization with a derivative of ethyl 2-ethoxybenzoate to form the core pyrazolo[4,3-d]pyrimidin-7-one ring system of Sildenafil.

-

Final Steps: Subsequent steps involve chlorosulfonation, coupling with 1-methylpiperazine, and salt formation to yield Sildenafil citrate.

Caption: Role of the compound in the Sildenafil synthesis workflow.

Broader Pharmacological Context

While this specific molecule is primarily an intermediate, the 1-methyl-1H-pyrazole-5-carboxamide scaffold is a recurring motif in compounds with diverse biological activities. Research into derivatives has explored their potential as:

-

Anti-cancer Agents: Certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of prostate cancer cell lines by targeting the androgen receptor signaling pathway.[12]

-

Anti-parasitic Agents: A series of these compounds were developed as potent inhibitors of the parasitic nematode Haemonchus contortus. However, these studies also revealed unexpected mitochondrial toxicity in mammalian cells, highlighting the importance of early toxicology screening.[13]

-

General Antimicrobial Agents: The pyrazole nucleus is a well-established pharmacophore in compounds exhibiting antibacterial and antifungal properties.[1][2]

Safety and Handling

As a chemical intermediate, proper handling of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is crucial. The following information is synthesized from available Safety Data Sheets (SDS).[14][15]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[14] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[14] |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[14] |

Recommended Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[16]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA (29 CFR 1910.133) or European (EN166) standards.[16]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[14]

-

Skin/Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[14][16]

-

Respiratory Protection: For operations that may generate dust, a dust respirator is recommended.[14]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the work area.[14] Wash hands and any exposed skin thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[14] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a compound of high industrial importance, primarily serving as a well-characterized and indispensable intermediate in the synthesis of Sildenafil. Its chemical properties, particularly the reactivity of the nitro group, are strategically utilized in pharmaceutical manufacturing. While its direct biological activity is limited, the pyrazole carboxamide scaffold it belongs to is a fertile ground for drug discovery. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for any researcher or scientist working with this key synthetic building block.

References

- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7 - TCI Chemicals. (URL: )

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL: )

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). - ResearchGate. (URL: [Link])

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 - ChemicalBook. (URL: )

- SAFETY D

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem. (URL: )

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 - PubChem. (URL: [Link])

-

1-methyl-N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide - SpectraBase. (URL: [Link])

- SAFETY D

- 1-Methyl-4-nitro-3-propyl-(1H)

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 - PubChem. (URL: [Link])

- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (URL: )

- 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - BLDpharm. (URL: )

- 1-Methyl-4-nitro-3-propyl-(1H)

- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide - Smolecule. (URL: )

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | CAS No - Simson Pharma Limited. (URL: )

-

Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed. (URL: [Link])

- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - TCG Lifesciences. (URL: )

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 - Sigma-Aldrich. (URL: )

-

Current status of pyrazole and its biological activities - PMC. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 [smolecule.com]

- 5. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [sigmaaldrich.com]

- 6. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 7. watson-int.com [watson-int.com]

- 8. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 10. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]

- 11. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 12. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcgls.com [tcgls.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, an Analogue of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide

Introduction

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its primary recognition comes from its role as a critical intermediate in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known for its metabolic stability and diverse biological activities. The strategic placement of the methyl, nitro, propyl, and carboxamide functional groups on this core structure dictates its chemical reactivity and physical properties, making a thorough understanding of its physicochemical profile essential for its effective application in drug development and process chemistry.

Molecular Structure and Properties

The molecular structure of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is characterized by a substituted pyrazole ring. The nitro group at position 4 is a strong electron-withdrawing group, which significantly influences the electron density distribution within the aromatic ring and the acidity of the neighboring protons. The carboxamide group at position 5 is a key functional group for further chemical modifications, while the methyl group at N1 and the propyl group at C3 contribute to the overall lipophilicity and steric profile of the molecule.

Key Physicochemical Data

A summary of the core physicochemical properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is presented in the table below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₃ | [2] |

| Molecular Weight | 212.21 g/mol | [3] |

| CAS Number | 139756-01-7 | |

| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals |

| Melting Point | 137.0 to 141.0 °C | TCI Chemicals |

| Boiling Point (Predicted) | 334.56 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.453 g/cm³ | [4] |

| LogP (Predicted) | 1.6032 | [4] |

| pKa (Predicted) | Not available | |

| Water Solubility (Predicted) | Not available | |

| InChI Key | BMLPAJIEDKJHSB-UHFFFAOYSA-N |

Note: Some of the listed data are predicted values from computational models and should be confirmed through experimental validation.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is fundamental for its application in drug discovery and development. Below are standard, field-proven methodologies for characterizing its key attributes.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

-

Methodology (Capillary Method):

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

-

Causality: A sharp melting point range typically signifies a high degree of purity. Impurities tend to broaden and depress the melting point.

Determination of Solubility

-

Principle: Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter for drug formulation and bioavailability.

-

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Trustworthiness: This method is considered the "gold standard" for solubility determination as it ensures that the solution is saturated and at equilibrium.

Determination of Lipophilicity (LogP)

-

Principle: The partition coefficient (P), or its logarithm (LogP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.

-

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Expertise & Experience: The choice of the analytical method is crucial for accuracy. HPLC is often preferred over UV-Vis spectroscopy alone to avoid interference from potential impurities.

Caption: Workflow for the experimental determination of LogP.

Spectroscopic and Structural Characterization

While specific spectra for 1-methyl-4-nitro-1H-pyrazole-5-carboxamide are not publicly available, analysis of its structure and comparison with related compounds allow for predicted spectral features. For its 3-propyl analogue, some suppliers indicate the availability of HNMR and HPLC data.[5]

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons (singlet), the propyl group protons (triplet, sextet, triplet), and the amide protons (broad singlet). The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbons of the pyrazole ring and the carbonyl carbon would appear at lower fields.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.21 g/mol ). Fragmentation patterns could provide further structural information.

Caption: Predicted spectroscopic features of the compound.

Synthesis and Reactivity

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is synthesized from its corresponding carboxylic acid precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[6] The synthesis of this precursor involves the nitration of 1-methyl-3-propylpyrazole-5-carboxylic acid.

The reactivity of this molecule is largely dictated by its functional groups. The carboxamide can undergo hydrolysis to the corresponding carboxylic acid or can be converted to other functional groups. The nitro group can be reduced to an amino group, which is a key step in the synthesis of Sildenafil.[1] This amino derivative is then available for coupling with other molecular fragments.

Safety and Handling

As a nitro-containing aromatic compound and a chemical intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide should be handled with appropriate safety precautions.

-

Hazard Statements: Based on available safety data sheets for this compound, it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[7]

-

Precautionary Statements: It is recommended to wash hands thoroughly after handling, not to eat, drink, or smoke when using this product, and to avoid release to the environment.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or under a fume hood.[8]

Conclusion

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a molecule of significant interest due to its role in pharmaceutical synthesis. Its physicochemical properties, dictated by the interplay of its functional groups on the pyrazole core, are crucial for its handling, reactivity, and application. While direct experimental data for the user-requested this compound is scarce, the detailed characterization of its 3-propyl analogue provides a valuable framework for understanding this class of compounds. The presence of the C3-propyl group in the analogue is expected to increase its lipophilicity (LogP) and molecular weight, and may introduce steric effects that could influence its reactivity and biological interactions compared to the unsubstituted counterpart. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

-

1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1-methyl-N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (n.d.). Xinnuo Pharmaceutical. Retrieved January 21, 2026, from [Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fuaij.com [fuaij.com]

- 3. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]

- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 5. watson-int.com [watson-int.com]

- 6. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS Number: 139756-01-7)

A Core Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of high-profile pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis, chemical properties, and analytical characterization of this compound, while also exploring the broader biological context of the pyrazole carboxamide scaffold. While primarily recognized for its role as a precursor, this guide will also touch upon the potential, albeit underexplored, bioactivity of this molecule, drawing insights from related chemical structures.

Introduction: The Significance of a Versatile Building Block

This compound, with the CAS number 139756-01-7, is a substituted pyrazole derivative that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary claim to fame is its crucial role as an intermediate in the multi-step synthesis of Sildenafil, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor.[3] The structural features of this molecule, namely the pyrazole core, the nitro group, and the carboxamide functional group, make it a versatile building block for the construction of more complex molecular architectures.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[4] The introduction of a nitro group at the 4-position and a carboxamide at the 5-position of the pyrazole ring creates a unique electronic and steric environment, which is exploited in subsequent synthetic transformations. This guide aims to provide a detailed technical resource on this important, yet often overlooked, chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 139756-01-7 | Multiple Sources |

| Molecular Formula | C₈H₁₂N₄O₃ | [1][2] |

| Molecular Weight | 212.21 g/mol | [2] |

| Melting Point | 141-143 °C | [5] |

| Boiling Point (Predicted) | 334.6 ± 42.0 °C | [5] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 14.62 ± 0.50 | [5] |

| LogP (Predicted) | 1.60320 | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrazole ring, followed by nitration and amidation. The following sections outline a representative synthetic pathway.

Synthesis of the Carboxylic Acid Precursor

The immediate precursor to the target compound is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This is synthesized via the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[7]

Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Data for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid:

-

¹H NMR (CDCl₃): δ 0.99–1.03 (t, CH₂CH ₃), 8.38 ppm (br, COOH )

-

¹³C NMR (CDCl₃): δ 158.58 (C=O), 149.81 (NO₂-bearing C)

Amidation to Form this compound

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

-

Carboxylic Acid Activation: In a dry, inert atmosphere, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Formation of the Acid Chloride: Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid OH stretch).

-

Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia gas bubbled through an organic solvent). Cool this solution to 0 °C.

-

Reaction: Slowly add the freshly prepared acid chloride solution to the ammonia solution with vigorous stirring, maintaining the low temperature.

-

Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product.

Predicted Spectroscopic Data for this compound:

-

¹H NMR: The broad singlet of the carboxylic acid proton around 8.38 ppm would be replaced by two broad singlets corresponding to the -CONH₂ protons. The other signals for the methyl and propyl groups would remain largely unchanged.

-

¹³C NMR: The carbonyl carbon signal would shift slightly compared to the carboxylic acid.

-

IR: The broad O-H stretch of the carboxylic acid would disappear, and two new N-H stretching bands would appear in the region of 3200-3400 cm⁻¹. The C=O stretch of the amide would be observed around 1650-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 212 would be expected.

Synthetic Workflow Diagram:

Caption: A two-step synthetic pathway to this compound.

Biological Activity and Potential Applications

While this compound is primarily known as a synthetic intermediate, the pyrazole carboxamide scaffold is prevalent in many biologically active molecules. This suggests that the title compound itself, or its close analogs, could possess intrinsic biological activity.

The broader class of pyrazole carboxamides has been reported to exhibit a wide range of pharmacological properties, including:

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.

-

Anti-inflammatory Activity: Certain pyrazole carboxamides have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[8]

-

Anticancer Activity: The pyrazole nucleus is a component of several approved and investigational anticancer drugs. Their mechanisms of action are diverse, often involving the inhibition of protein kinases.

-

Herbicidal and Insecticidal Activity: In the agrochemical sector, pyrazole carboxamides are utilized for their potent herbicidal and insecticidal properties.

The nitro group in this compound is an interesting feature from a medicinal chemistry perspective. Nitroaromatic compounds are known to be bioreducible, and in some cases, their biological activity is dependent on the reduction of the nitro group to reactive intermediates. It is plausible that this compound could act as a prodrug, with the nitro group being reduced in vivo to exert a biological effect.

It is important to note that to date, there is a lack of extensive public research on the specific biological activities of this compound. Its primary utility remains as a well-characterized intermediate for the synthesis of other active pharmaceutical ingredients.

Potential Signaling Pathway Involvement (Hypothetical):

Caption: Hypothetical bioactivation pathway of a nitro-pyrazole compound.

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method would be suitable for this purpose.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

-

Injection Volume: 10 µL

-

Temperature: Ambient

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the structural elucidation of the compound. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. It can also be used to detect and quantify volatile impurities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is highly recommended before use.

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed.

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of Sildenafil. Its synthesis is well-established, and its chemical properties are well-characterized. While its own biological activity is not extensively studied, the prevalence of the pyrazole carboxamide scaffold in medicinal chemistry suggests a potential for bioactivity that may warrant future investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with this versatile and important molecule.

References

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available at: [Link].

-

PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link].

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link].

- El-Gindy, A. E., et al. Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Biomedical Science and Research, 2(4), 2010, 262-278.

- Prasanna Reddy, B., et al. Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 2011, 103-108.

-

Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link].

-

TradeIndia. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available at: [Link].

-

PMC. Current status of pyrazole and its biological activities. Available at: [Link].

-

ResearchGate. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link].

-

National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link].

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link].

Sources

- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 2. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide [cymitquimica.com]

- 7. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1]. The precise molecular architecture and chemical properties of this pyrazole derivative are of paramount importance for ensuring the efficiency, purity, and safety of the Sildenafil manufacturing process. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and key characteristics of this compound, offering field-proven insights for researchers and professionals in organic synthesis and drug development.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities[2][3]. The introduction of a nitro group at the C4 position and a carboxamide at the C5 position, along with an N-methyl group, imparts specific electronic and steric properties that are crucial for its subsequent chemical transformations.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 139756-01-7 | [4][5] |

| Molecular Formula | C₈H₁₂N₄O₃ | [4][6] |

| Molecular Weight | 212.21 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 141-143 °C | [7] |

| Boiling Point | 334.6 °C (Predicted) | [7] |

The structural arrangement of the molecule, featuring a planar pyrazole ring, is a key determinant of its reactivity. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its susceptibility to nucleophilic and electrophilic attack.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the formation of the pyrazole ring, followed by nitration and amidation. The causality behind the chosen synthetic route lies in the strategic introduction of functional groups to achieve the desired final product with high yield and purity.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

This initial step introduces the crucial nitro group at the C4 position of the pyrazole ring. The use of a strong nitrating agent is essential for this electrophilic aromatic substitution.

-

Protocol:

-

To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C)[8].

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product.

-

The solid is collected by filtration, washed with cold water until neutral, and dried to afford 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

-

-

Causality: The highly acidic medium protonates the carboxylic acid group, deactivating it towards electrophilic attack and directing the nitronium ion (NO₂⁺) to the electron-rich C4 position of the pyrazole ring.

Step 2: Formation of the Acid Chloride

Conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent amidation.

-

Protocol:

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂)[9].

-

The excess thionyl chloride is removed under reduced pressure to yield the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.

-

-

Causality: Thionyl chloride is an effective and common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.

Step 3: Amidation

The final step involves the reaction of the acid chloride with an ammonia source to form the carboxamide.

-

Protocol:

-

The crude acid chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF).

-

The solution is added dropwise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide (NH₄OH)[9].

-

The reaction mixture is stirred until the reaction is complete.

-

The product, this compound, is typically isolated by filtration or extraction, followed by purification via recrystallization.

-

-

Causality: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of ammonia, leading to the formation of the stable amide bond.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data can be reliably predicted based on the analysis of closely related analogues and the known effects of its constituent functional groups.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of the title compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

Expected 1H NMR Data (in CDCl₃ or DMSO-d₆):

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group at approximately δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the pyrazole ring (CH₂) around δ 2.7-2.9 ppm.

-

N-Methyl Group: A sharp singlet for the N-methyl protons (N-CH₃) is expected in the region of δ 3.9-4.1 ppm.

-

Carboxamide Group: Two broad singlets for the non-equivalent amide protons (CONH₂) are anticipated in the range of δ 7.5-8.5 ppm, with their chemical shift being highly dependent on the solvent and concentration.

-

-

Expected 13C NMR Data:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Expected Characteristic Absorptions (KBr pellet or thin film):

-

N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (NH₂).

-

C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ due to the carbonyl group of the amide.

-

N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and methyl groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Data (Electron Impact - EI or Electrospray Ionization - ESI):

-

The molecular ion peak (M⁺) should be observed at m/z 212.

-

Common fragmentation patterns would likely involve the loss of the carboxamide group, the nitro group, and cleavage of the propyl chain.

-

Role in Sildenafil Synthesis and Chemical Reactivity

This compound is the penultimate precursor to the core pyrazole moiety of Sildenafil. The subsequent and critical chemical transformation is the reduction of the nitro group to an amino group.

Reduction of the Nitro Group

Caption: Reduction of the nitro group to form the key amino-pyrazole intermediate.

-

Protocol:

-

The nitro-pyrazole carboxamide is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid[1][12].

-

The reaction is monitored until the starting material is consumed.

-

Workup and purification yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[13][14].

-

-

Causality and Trustworthiness: Catalytic hydrogenation is often preferred in industrial settings as it is a cleaner method, avoiding the introduction of metallic byproducts that would need to be removed in subsequent steps. The resulting amino-pyrazole is then ready for coupling with the sulfonyl chloride derivative of the ethoxybenzoyl moiety to construct the Sildenafil framework.

The stability of nitropyrazole derivatives is generally good, though they can be sensitive to strong reducing agents and high temperatures. The hydrolytic stability of the carboxamide group under neutral and acidic conditions is typically high, but it can be hydrolyzed under strong basic conditions.

Conclusion

This compound is a compound of significant industrial and scientific interest due to its indispensable role in the synthesis of Sildenafil. A thorough understanding of its molecular structure, synthesis, and spectroscopic characteristics is fundamental for process optimization, quality control, and the development of novel pyrazole-based pharmaceuticals. The protocols and data presented in this guide, grounded in established chemical principles and supported by authoritative references, provide a solid foundation for researchers and professionals working with this important molecule.

References

- Qi, L., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 46(12), 5915-5922.

- Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Molbase. (n.d.). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 897–899.

-

Advent Chembio. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

- Yao, C., et al. (2014). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. RSC Advances, 4(94), 52029-52044.

- Liu, X., et al. (2010). Synthesis and crystal structure of 5‐pyrazol‐4,5‐dihydropyrazoles derivatives. Journal of Heterocyclic Chemistry, 47(5), 1485–1488.

- Tsolaki, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137359.

- Lee, J. Y., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 494-504.

- Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.

- Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 270, 116558.

- Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3629–3640.

- Li, Q., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 5. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]

- 6. fuaij.com [fuaij.com]

- 7. echemi.com [echemi.com]

- 8. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]

- 14. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-methyl-4-nitro-1H-pyrazole-5-carboxamide: From Synthetic Intermediate to Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of the blockbuster drug, Sildenafil. While this compound is not an active pharmaceutical ingredient itself, its structural features are critical for the pharmacological activity of the final product. This document will delve into the synthetic pathway involving this intermediate, the well-established mechanism of action of Sildenafil as a phosphodiesterase type 5 (PDE5) inhibitor, and explore the broader biological activities and potential toxicities associated with the pyrazole-carboxamide scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and biology surrounding this important structural motif.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a versatile heterocyclic motif that is a cornerstone of many biologically active compounds.[1][2] Its unique chemical properties allow for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The carboxamide functional group, when attached to the pyrazole ring, further enhances the potential for specific molecular interactions, making pyrazole-carboxamides a privileged scaffold in drug discovery. This guide focuses on a specific derivative, this compound, and its pivotal role in the development of a globally recognized therapeutic agent.

This compound: A Key Intermediate in Sildenafil Synthesis

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Sildenafil.[3][4][5] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[6] The synthesis of Sildenafil involves a multi-step process where the pyrazole-carboxamide core is assembled and subsequently modified to yield the final active molecule.

Synthetic Pathway Overview

The synthesis of Sildenafil from this compound involves the reduction of the nitro group to an amino group, followed by a series of reactions to build the pyrimidinone ring and attach the ethoxyphenylsulfonylpiperazine side chain.[6] The pyrazole ring, with its specific substitution pattern, is crucial for the correct three-dimensional conformation of Sildenafil, enabling it to bind with high affinity to the active site of PDE5.

Caption: Simplified workflow of Sildenafil synthesis from the key intermediate.

Mechanism of Action of Sildenafil: The End-Product's Therapeutic Effect

Understanding the mechanism of action of Sildenafil provides insight into the importance of the structural contributions from its pyrazole-carboxamide precursor.

The Nitric Oxide/cGMP Pathway

Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cGMP. cGMP, in turn, induces smooth muscle relaxation, leading to increased blood flow and an erection.

Role of PDE5 and Sildenafil's Inhibition

PDE5 is the enzyme that breaks down cGMP, thus terminating the erection. Sildenafil selectively inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged smooth muscle relaxation, and enhanced erectile function in the presence of sexual stimulation.

Caption: The nitric oxide/cGMP pathway and the inhibitory action of Sildenafil.

Broader Biological Potential of the Pyrazole-Carboxamide Scaffold

While this compound is primarily an intermediate, the broader class of pyrazole-carboxamide derivatives has been investigated for a range of therapeutic applications, highlighting the versatility of this chemical scaffold.

Anticancer Activity

Several studies have explored pyrazole-carboxamide derivatives as potential anticancer agents. For instance, certain derivatives have been shown to inhibit the Androgen Receptor (AR) signaling pathway, which is crucial for the progression of prostate cancer.[7] Other derivatives have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activities against various cancer cell lines.[8]

Kinase Inhibition

The pyrazole-carboxamide scaffold is also a key feature in the design of kinase inhibitors. For example, derivatives have been synthesized that show potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target for the treatment of acute myeloid leukemia (AML).[9]

Other Potential Applications

The pyrazole nucleus is associated with a wide spectrum of biological activities, and different derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and insecticidal properties.[2][10]

Table 1: Examples of Biological Activities of Pyrazole-Carboxamide Derivatives

| Derivative Class | Target | Potential Therapeutic Area | Reference |

| 1-methyl-1H-pyrazole-5-carboxamides | Androgen Receptor | Prostate Cancer | [7] |

| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR | Various Cancers | [8] |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Acute Myeloid Leukemia | [9] |

| Pyrazole-carboxamides with sulfonamide | Carbonic Anhydrase | Not specified | [11] |

Toxicological Profile of Pyrazole-Carboxamide Derivatives

It is crucial to consider the potential toxicity of any chemical scaffold. While this compound itself is handled as a chemical intermediate with standard safety precautions, studies on related compounds have revealed potential toxicological concerns.

A series of 1-methyl-1H-pyrazole-5-carboxamides, developed as inhibitors of a parasitic nematode, exhibited unexpected acute toxicity in mice.[12][13] Further investigation revealed that this toxicity was likely associated with the inhibition of mitochondrial respiration.[12][13] This finding underscores the importance of early-stage in vitro toxicity screening, particularly for mitochondrial function, during the development of new drugs based on the pyrazole-carboxamide scaffold.

Experimental Protocols

The following are generalized protocols for assays relevant to the biological activities discussed.

In Vitro Kinase Inhibition Assay (Example: FLT3)

-

Reagents and Materials : Recombinant human FLT3 kinase, kinase buffer, ATP, substrate peptide, test compounds (dissolved in DMSO), 96-well plates, plate reader.

-

Procedure :

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell Proliferation Assay (Example: MV4-11 AML cell line)

-

Reagents and Materials : MV4-11 cells, culture medium (e.g., IMDM with 10% FBS), test compounds, 96-well cell culture plates, MTT or resazurin reagent, plate reader.

-

Procedure :

-

Seed MV4-11 cells in a 96-well plate at a specific density (e.g., 10,000 cells/well).

-

Allow the cells to adhere overnight.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT or resazurin reagent to each well and incubate for a few hours.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

This compound is a testament to the fact that the journey of a successful drug often begins with carefully designed chemical building blocks. While not a therapeutic agent in its own right, its structural integrity is fundamental to the function of Sildenafil. The broader exploration of the pyrazole-carboxamide scaffold continues to yield promising candidates for a variety of diseases, from cancer to infectious diseases. However, the potential for off-target effects, such as mitochondrial toxicity, necessitates a thorough and early assessment of the safety profile of any new derivative. As drug discovery continues to evolve, the strategic use of such versatile scaffolds, informed by a deep understanding of their chemical and biological properties, will remain a key driver of innovation.

References

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzXIrVVBp3KSxuU4B__YPO4fVq050JM-SSur1condYkGJbn0EUOmmbu8hvC6__W_23KpdvTTG8jtxSHieMSXmR51IldS-hIMQ00-yrHKf5WvwOLDSu03sAxoGUUWfCY9SumB-dUKg=]

- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Smolecule. (2023-08-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmYpOE-Xrw_7rvVtT0srKU8xvk_zXDWPICiKN4eZMDia867CqcYNpu1SdDgCtyMVah1uVaHX6dc-YOvOaU6teB7bp5vfRW6Tfz04mwA4AaMsMJGRYonCmIswlxFPzu6gUHs7fKjQ==]

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjfo8Bm60bNdAcF0f8JqI8fLgB9Q5E13TJBkhWqXU7F1Fmh5JAet54NMQMdDttqtM9nIC587SphLGLacqXMxMEB2-01KDqY_D2aeiS7H-XizU_KpFiLOXZlff-FMaOqW2W6cP6ZqQDb3KGTCP0YGBeW8s3oTRkk-UkXp_Ssvj3p3SrITguO9BG53mC-GsWOYSRNAMFsYIVUK_fAnjBlMxraBAyXJAfLnSXIM44r7rzbThC3kG5gDoyKIWrTIOymc7_-CsEQ==]

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [URL: https://vertexaisearch.cloud.google.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. ChemicalBook. (2025-07-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkl-_7rvMwyPmuTa70gVEulV9bBo7GfnQKnf5NDkAKAp-QhUkPuGXviMjq4Owg6LswRQAez77kNbVJaWAXJQZMPAiQOa-6j0SY6W6iW_vGDfmEDkNf44q_vbq5xbx7TYSbyCgx2t0E4Ty-05yhXdz7dmcEyO6xbBKB5mSVqGb9DA==]

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkNs3VD6AdIv7OyqOE6DrxqQA1ab8VfMU3NFiQZp7_0xFa3Ccet8sVaJo8w17sL7XhMhE1kh3SkvKIO32obU0v6CedIZvOt3bkNP8L4QLDQFgRoOjEgpEmUcxcEYaoRdUKjSDHq0m7fOJqo0zibDIZKYWVM0KtOvbUjVVxU0fD3nopUrnDWDV4D_klVnVj40PALIm]

- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbuuqilX6tXfhsz9MFl-1QwOCIX7sO-W0WaGv0dKfFIllM41nbp0hUWKxNK2JykU9qXqik4I9sNTRMw43CxIjUcQtLKkn0XMurLbI-X8Cm7VqVfsAPRYolyuLq1a5TOS1Nq0SiHw==]

- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFil8nBT0qNWWcD3NClTn6OVJDW7ZKW1olj_TNytFYsNoGiaTz_kNuPGW4y0jkGpgTfQJedEyzjFNgM7GNI0los6SluhSLF56J1KgyzDA-06uToBJRQJLCCCtjIVsCGeCeuX2ke]

- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. (2021-01-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFQS-UvLSWR9zWavBlerkBYUG3WkaYfhIy7YYCUDpTn_v3qdESImRGX01feEQ9pWGqTBaAK_WtkDKLDIOuLzc0CF4QaUy0UhuzZOqA52Dxz3Eaa_F_kf3Wfy3SthDQdgyIyY3i]